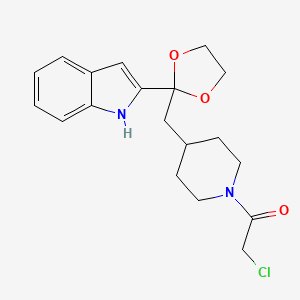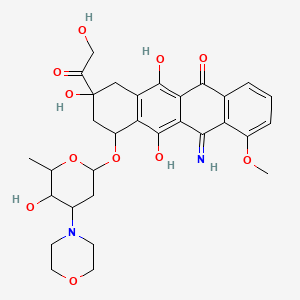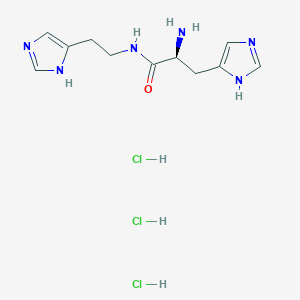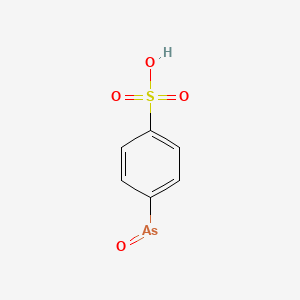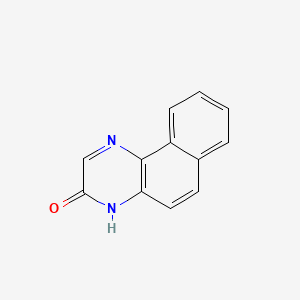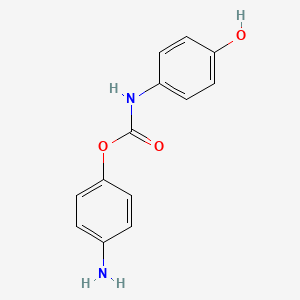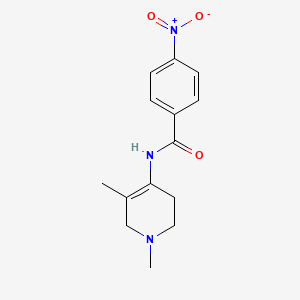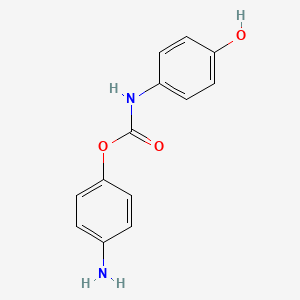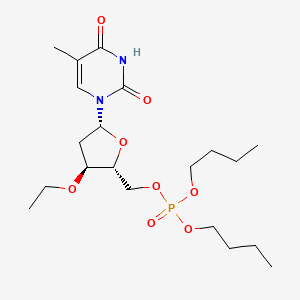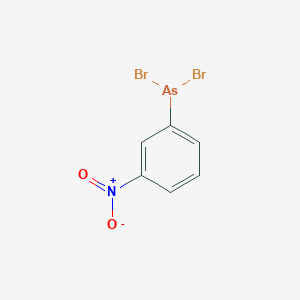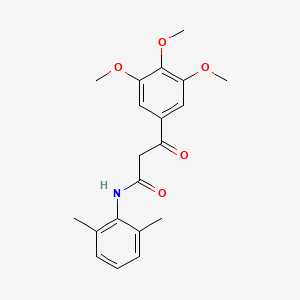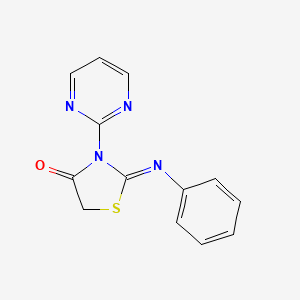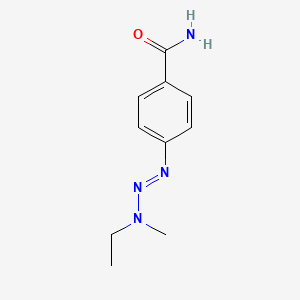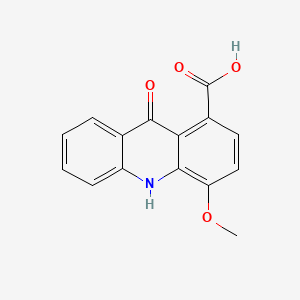
9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid is a heterocyclic organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes an acridine core, a methoxy group, and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid derivatives with methoxy-substituted aromatic aldehydes, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways. Its ability to interact with nucleic acids and proteins makes it a useful tool in molecular biology research .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It has been studied for its anticancer and antimicrobial activities, with promising results in preclinical studies .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to the modulation of gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
- 9,10-Dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid
- 9-oxo-9,10-dihydroacridine-4-carboxylic acid
- 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Comparison: Compared to these similar compounds, 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methoxy group at the 4-position and the carboxylic acid functional group contribute to its unique chemical and biological properties .
Propriétés
Numéro CAS |
141992-49-6 |
|---|---|
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
4-methoxy-9-oxo-10H-acridine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c1-20-11-7-6-9(15(18)19)12-13(11)16-10-5-3-2-4-8(10)14(12)17/h2-7H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
RZGKCTSDFWAMKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)C(=O)O)C(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


